Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

Catalog No.
S1897535
CAS No.
62435-72-7
M.F
C8H12O5
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylat...

CAS Number

62435-72-7

Product Name

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

IUPAC Name

methyl 2,5-dimethoxy-2H-furan-5-carboxylate

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C8H12O5/c1-10-6-4-5-8(12-3,13-6)7(9)11-2/h4-6H,1-3H3

InChI Key

GHVXSSBZJZUDSO-UHFFFAOYSA-N

SMILES

COC1C=CC(O1)(C(=O)OC)OC

Canonical SMILES

COC1C=CC(O1)(C(=O)OC)OC

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is formed during electrochemical dimethoxylation of methyl-2-furoate in ceramic electrochemical microreactor.

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate (CAS 62435-72-7) is a highly stable, liquid cyclic acetal that functions as a masked equivalent of methyl 2,5-dioxopentanoate, a highly reactive 1,4-dicarbonyl compound [1]. Synthesized via the electrochemical anodic dimethoxylation of methyl 2-furoate, this compound features a dihydrofuran core with methoxy groups at the 2- and 5-positions, alongside a critical methyl ester functional handle [2]. With a boiling point of approximately 118–121 °C at 12 mmHg, it exhibits excellent solubility in common organic solvents and serves as a premium, shelf-stable building block for the synthesis of functionalized heterocycles in pharmaceutical and agrochemical workflows [3].

Research Fit

Stereocontrolled Synthesis 2‑carboxylate substitution pattern enables regioselective cycloaddition
Process Analytics Distinct refractive index supports in‑line reaction monitoring
Cost‑Effective Scaffold Technical‑grade cis/trans mixture available for bulk derivatization

Substituting this specific masked dicarbonyl with generic alternatives severely compromises synthetic workflows. Attempting to use the unprotected 1,4-dicarbonyl (methyl 2,5-dioxopentanoate) results in rapid material degradation, as free dicarbonyls are notoriously prone to spontaneous self-condensation and polymerization during storage [1]. Conversely, substituting with the more common, un-esterified 2,5-dimethoxy-2,5-dihydrofuran (CAS 332-77-4) yields unsubstituted heterocycles upon cyclization, completely lacking the vital C-2/C-3 carboxylate handle required for downstream cross-coupling or amidation [2]. Finally, purchasing the upstream precursor, methyl 2-furoate, forces the buyer to perform complex anodic methoxylation in-house, necessitating specialized electrochemical microreactors and extensive process optimization[3].

Substitution Risk

Regioisomer Mismatch
2‑ vs 3‑carboxylate substitution may alter photochemical regioselectivity and product stereochemistry.
Physicochemical Deviation
Replacement with simpler furan esters shifts density and refractive index, compromising PAT monitoring.
Isomer Composition
Cis/trans ratio may influence stereochemical outcome; a pure isomer cannot be assumed interchangeable.

Shelf-Life Stability vs. Free 1,4-Dicarbonyls

Unprotected 1,4-dicarbonyls such as methyl 2,5-dioxopentanoate are inherently unstable, typically undergoing spontaneous self-condensation or polymerization within days at room temperature [1]. In contrast, methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate functions as a highly stable acetal-protected equivalent, exhibiting long-term shelf stability (>12 months) under standard ambient storage without measurable degradation [2].

Evidence DimensionShelf-life stability at 25 °C
Target Compound Data>12 months stable (no spontaneous self-condensation)
Comparator Or BaselineUnprotected methyl 2,5-dioxopentanoate (rapid polymerization/degradation within days)
Quantified DifferenceOrders of magnitude increase in viable storage time
ConditionsAmbient storage, neat liquid

Procuring the masked acetal eliminates the need for immediate, on-site generation of unstable dicarbonyls, drastically improving supply chain and workflow flexibility.

Refractive Index vs Methyl 2‑Furoate
Reported
Target n20/D 1.449, comparator ~1.483 (Δ −0.034)
Enables in‑line PAT monitoring of reaction conversion
Refractometry at 20 °C; supports product identity verification

Regioselective Functional Handle vs. Unsubstituted Analogs

When subjected to acidic hydrolysis and subsequent Paal-Knorr condensation with amines or hydrazines, the unsubstituted baseline 2,5-dimethoxy-2,5-dihydrofuran yields unfunctionalized core heterocycles [1]. Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, possessing the C-2 ester group, quantitatively transfers this functional handle to yield 2-carboxylate-substituted pyrroles or 3-carboxylate-substituted pyridazines, providing an essential orthogonal site for downstream elaboration [2].

Evidence DimensionRetained functional handle post-cyclization
Target Compound DataYields 2-ester-pyrroles / 3-ester-pyridazines
Comparator Or Baseline2,5-dimethoxy-2,5-dihydrofuran (yields unfunctionalized core rings)
Quantified Difference100% retention of the orthogonal carboxylate reactive site
ConditionsAcidic hydrolysis followed by condensation with N-nucleophiles

The retained ester group is critical for pharmaceutical and agrochemical library synthesis where the heterocycle must be further functionalized via cross-coupling or amidation.

Photochemical Regioselectivity
Class-level
Acetyl adds at position 4, trans to 2‑carboxylate; 3‑carboxylate isomer differs
2‑carboxylate pattern directs stereochemical outcome
Qualitative regiochemical differentiation; exact yield/ee not provided

Electrochemistry-Free Synthesis vs. Methyl 2-Furoate

The synthesis of methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate from the precursor methyl 2-furoate requires specialized anodic methoxylation in an electrochemical microreactor or flow cell, using precise current density control and supporting electrolytes [1]. By procuring the pre-oxidized acetal, facilities bypass the capital expenditure and optimization time required for electrochemical continuous-flow setups, directly accessing the masked dicarbonyl for downstream batch chemistry [2].

Evidence DimensionRequired synthesis infrastructure
Target Compound DataReady for standard batch hydrolysis/condensation
Comparator Or BaselineMethyl 2-furoate (requires dedicated electrochemical flow cells and optimized current parameters)
Quantified DifferenceComplete elimination of electrochemical processing steps
ConditionsStandard laboratory or pilot-plant heterocycle synthesis

Allows standard synthetic laboratories without specialized electrochemistry equipment to immediately utilize advanced Clauson-Kaas-type intermediates.

Electrochemical Yield (Class Benchmark)
Class-level
Up to 79% for 2,5‑dimethoxy‑2,5‑dihydrofurans
Class‑level reference for process optimization
Target compound yield not explicitly reported; microreactor context may improve control
Isomeric Purity Specification
Specification review
85% technical grade (cis/trans mixture); 95% grade also offered
Grade selection balances cost and isomer tolerance
Cis/trans ratio not fixed; verify for stereospecific steps

3-Substituted Pyridazine Pharmaceuticals

Directly leveraging its retained carboxylate handle[1], this compound is ideal for generating methyl pyridazine-3-carboxylate derivatives via reaction with hydrazine. These derivatives serve as core scaffolds for advanced kinase inhibitors and agrochemical active ingredients.

2-Substituted Pyrrole Libraries

Used in Paal-Knorr condensations with primary amines [2], the acetal produces methyl 1-alkyl/aryl-1H-pyrrole-2-carboxylates. This bypasses the instability of free dicarbonyls and provides key intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and advanced materials.

Masked 1,4-Dicarbonyl in Total Synthesis

Serves as a stable, shelf-ready equivalent of methyl 2,5-dioxopentanoate for complex natural product synthesis [3]. Procuring this stable acetal avoids the handling of highly reactive free dicarbonyls while eliminating the need for in-house electrochemical oxidation steps.

Application Fit

Application
Selection Property
Validation Focus
Stereodefined THF Derivative Synthesis
2‑carboxylate regiochemistry
Photochemical stereochemical outcome
Electrochemical Process Development
Refractive index benchmark
In‑line reaction monitoring
Bulk Furan Scaffold Derivatization
Technical‑grade cis/trans mixture
Non‑stereospecific transformation tolerance
QC Reference for Furan Intermediates
Defined physical constants
Identity and purity verification

XLogP3

0.2

Other CAS

62435-72-7

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